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Compound of Interest

Compound Name:
2-Chloro-4-methoxy-5-

methylpyrimidine

Cat. No.: B177339 Get Quote

An In-Depth Technical Guide to 2-Chloro-4-methoxy-5-methylpyrimidine and its Role as a

Pharmaceutical Intermediate

Abstract
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core

scaffold of numerous therapeutic agents. This technical guide provides an in-depth analysis of

2-Chloro-4-methoxy-5-methylpyrimidine, a heterocyclic building block with significant

potential in drug discovery. We will explore its physicochemical properties, outline robust

synthetic and analytical methodologies, and discuss its application as a versatile intermediate

in the development of targeted therapeutics. Due to the specificity of publicly available data,

this guide will also draw upon established protocols and properties of closely related analogs,

such as 2-chloro-4-methoxypyrimidine and 2-chloro-4-methylpyrimidine, to provide a

comprehensive and practical framework for researchers, scientists, and drug development

professionals.

Introduction: The Pyrimidine Scaffold in Medicinal
Chemistry
The pyrimidine ring system is a privileged structure in drug discovery, renowned for its

presence in biologically fundamental molecules like nucleobases as well as a multitude of
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approved drugs. Its nitrogen-containing heterocyclic structure offers a unique combination of

hydrogen bonding capabilities, metabolic stability, and synthetic tractability.

The strategic functionalization of the pyrimidine core is critical to modulating its

pharmacological profile. Halogens, particularly chlorine, serve as excellent leaving groups for

nucleophilic substitution reactions, enabling the facile introduction of diverse functionalities.

Concurrently, alkoxy groups like methoxy substituents can profoundly influence a molecule's

solubility, lipophilicity, and interactions with protein binding pockets.[1][2]

2-Chloro-4-methoxy-5-methylpyrimidine represents a confluence of these key features. The

chlorine at the C2 position is an active site for synthetic elaboration, while the methoxy and

methyl groups at the C4 and C5 positions, respectively, provide means to fine-tune steric and

electronic properties. This makes the compound and its isomers valuable starting materials for

constructing complex molecular architectures designed to target specific biological pathways in

areas such as oncology and infectious disease.[3]

Physicochemical and Structural Properties
Accurate characterization of a chemical intermediate is paramount for its effective use in multi-

step synthesis. The table below summarizes the key physicochemical properties of 2-Chloro-4-
methoxy-5-methylpyrimidine and its closely related, well-documented analogs. The

molecular weight for the title compound is calculated based on its formula, as specific

experimental data is sparse; data for its isomer, 2-Chloro-5-methoxy-4-methylpyrimidine, is

provided for reference.
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CAS Number Not available
1245506-61-9[4]

[5]
22536-63-6[6] 13036-57-2[7]

Molecular

Formula
C₆H₇ClN₂O C₆H₇ClN₂O[4] C₅H₅ClN₂O[6] C₅H₅ClN₂[7]

Molecular Weight
158.59 g/mol

(Calculated)
158.58 g/mol [4] 144.56 g/mol [6] 128.56 g/mol [7]

Physical State Solid (Predicted) Not available Not available
Off-white to

Brown Solid[8]

Melting Point Not available Not available Not available 51 - 56 °C[8]

Boiling Point Not available Not available Not available
91 - 93 °C (at 15

mmHg)[8]

Synthesis and Purification Protocols
The synthesis of substituted chloropyrimidines often involves the chlorination of a pyrimidine-

dione precursor or the selective modification of a polychlorinated pyrimidine. The causality

behind these routes lies in the robust reactivity of phosphorus oxychloride (POCl₃) for

converting hydroxyl groups to chlorides and the ability to perform selective reactions like

reductive dehalogenation.

Below is a validated, step-by-step protocol for the synthesis of 2-chloro-4-methylpyrimidine, a

close analog that illustrates a common and effective synthetic strategy adaptable for similar

structures.[9]

Protocol: Synthesis of 2-Chloro-4-methylpyrimidine via
Reductive Dehalogenation
Rationale: This protocol demonstrates the selective removal of a chlorine atom from a

dichlorinated precursor. Zinc powder acts as the reducing agent, and a catalytic amount of
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iodine is used to activate the zinc surface and initiate the reaction. The solvent system of

ethanol and water is chosen for its ability to dissolve the starting material and facilitate the

reductive process.

Materials:

2,6-dichloro-4-methylpyrimidine (1.0 eq)

Zinc powder (2.0 eq)[9]

Iodine (0.01 eq)[9]

Ethanol (EtOH)

Water

Dichloromethane (DCM)

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, add 2,6-dichloro-4-methylpyrimidine (e.g., 50.0 g, 0.31 mol), 250 mL of ethanol, and

250 mL of water.[9]

Addition of Reagents: While stirring vigorously, sequentially add zinc powder (41 g, 0.63 mol)

and iodine (0.78 g, 3.08 mmol).[9]

Reaction: Heat the reaction mixture to reflux (approximately 70°C) and maintain for 4 hours.

Monitor the reaction progress by TLC or LC-MS.

Work-up: Upon completion, cool the mixture to room temperature and filter to remove excess

zinc and inorganic salts.

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract

the remaining aqueous solution with dichloromethane (3 x 150 mL).[9]
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure.[9] The resulting residue can be purified by silica gel

column chromatography using a hexane/DCM solvent gradient to yield the final product as a

white solid.[9]
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Caption: Synthetic workflow for 2-Chloro-4-methylpyrimidine.
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Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous structural confirmation and purity

assessment of synthesized intermediates. The self-validating system described below ensures

that data from orthogonal methods are consistent, confirming the integrity of the material before

its use in downstream applications.

Key Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

molecular structure, providing information on the number and environment of proton and

carbon atoms. For 2-chloro-4-methylpyrimidine, the proton NMR spectrum is expected to

show distinct signals for the pyrimidine ring protons and the methyl group protons.[9]

Mass Spectrometry (MS): Typically coupled with Gas (GC-MS) or Liquid (LC-MS)

Chromatography, this technique confirms the molecular weight of the compound and

provides fragmentation patterns that can further support structural elucidation.[10] The

presence of chlorine results in a characteristic M+2 isotopic pattern that is a key diagnostic

feature.

Chromatography (HPLC/GC): High-Performance Liquid Chromatography or Gas

Chromatography is used to determine the purity of the compound by separating it from any

starting materials, byproducts, or other impurities.

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the

molecule.
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Caption: Logical workflow for analytical characterization.

Applications in Drug Discovery and Development
The true value of 2-Chloro-4-methoxy-5-methylpyrimidine lies in its role as a versatile

synthon. The C2-chloro group is the primary reactive handle, susceptible to nucleophilic

aromatic substitution (SₙAr) with a wide range of nucleophiles, including amines, thiols, and

alcohols. This reaction is a cornerstone of library synthesis and lead optimization campaigns.

Case Example: Kinase Inhibitors in Oncology The pyrimidine scaffold is prevalent in kinase

inhibitors. For instance, complex molecules built upon a substituted chloropyrimidine core have

been developed as potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal

Growth Factor Receptor (EGFR), which are key targets in non-small cell lung cancer (NSCLC).

[11] In the synthesis of such inhibitors, a molecule like 2-Chloro-4-methoxy-5-
methylpyrimidine could serve as the central scaffold, with the C2-chloro position being

displaced by a primary amine of a complex side chain to forge a critical carbon-nitrogen bond,

locking the pharmacophore in place.
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Caption: Role as a building block in drug development.

Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-Chloro-4-methoxy-5-methylpyrimidine is not

readily available, data from close analogs provide a strong basis for safe handling protocols.

Hazards: Related chloropyrimidines are classified as harmful if swallowed or inhaled and can

cause serious skin and eye irritation.[8][12] They may also cause respiratory irritation.[8][12]

Handling:

Work in a well-ventilated area or a chemical fume hood.[13][14]
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles,

chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][13]

Avoid generating dust.[13]

Wash hands thoroughly after handling.[12][13]

First Aid:

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical

attention.[13]

Skin: Wash off with soap and plenty of water.[13]

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13]

Ingestion: Rinse mouth with water and seek immediate medical help.[12][13]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

Conclusion
2-Chloro-4-methoxy-5-methylpyrimidine stands as a valuable and highly versatile chemical

intermediate for the pharmaceutical industry. Its strategically placed functional groups—a

reactive chlorine atom and modulating methoxy and methyl groups—provide a robust platform

for the synthesis of complex, biologically active molecules. Through the application of

established synthetic protocols, rigorous analytical characterization, and safe handling

practices as outlined in this guide, researchers can effectively leverage this and related

pyrimidine scaffolds to accelerate the discovery and development of next-generation

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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